(4S)-4-mercapto-L-proline hydrochloride
Overview
Description
(4S)-4-Mercapto-L-proline hydrochloride is a derivative of the amino acid proline, characterized by the presence of a mercapto group (-SH) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-mercapto-L-proline hydrochloride typically involves the introduction of a mercapto group into the proline structure. One common method includes the reaction of L-proline with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the hydrochloride salt form.
Types of Reactions:
Oxidation: The mercapto group in this compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides can react with the mercapto group in the presence of a base.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of the thiol.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
(4S)-4-Mercapto-L-proline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-mercapto-L-proline hydrochloride involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The compound may also inhibit enzymes by binding to their active sites, thereby altering their activity.
Comparison with Similar Compounds
L-Proline: The parent amino acid without the mercapto group.
4-Hydroxy-L-proline: A hydroxylated derivative of proline.
4-Amino-L-proline: An amino-substituted derivative of proline.
Uniqueness: (4S)-4-Mercapto-L-proline hydrochloride is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives. This uniqueness makes it valuable for specific applications where thiol reactivity is desired.
Properties
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGHYLMLADJFK-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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